4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(5-6-15-2)10(14)9-7-8(11)3-4-12-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKVQGRAKIPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)C1=NC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as N-methylamine.
Methoxyethylation: The amide is then reacted with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group.
Amination: Finally, the compound is treated with ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridinecarboxamide Derivatives
Key Observations :
Methoxyethyl vs. Aminophenoxy Groups: The methoxyethyl group in the target compound may enhance solubility and metabolic stability compared to the 4-aminophenoxy substituent in 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide . This difference could influence pharmacokinetic profiles in drug candidates. In contrast, boronic acid derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibitory activity (IC₅₀: 1 µM), suggesting that the methoxyethylphenoxy motif is critical for enzyme binding .
Complexity and Functional Groups: The compound 5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide () features a sulfonamide-quinolinyl group, which may confer selectivity for targets like proteases or kinases. However, its increased complexity could reduce synthetic accessibility compared to the simpler methoxyethyl-substituted target compound.
Patent-Based Analogs: Derivatives of 4-amino-N-(4-aminophenyl)benzamide () share an aromatic amine-carboxamide backbone but lack pyridine rings. These analogs are patented for undisclosed therapeutic uses, highlighting the versatility of carboxamide scaffolds in drug design.
Biological Activity
4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring with an amino group and a methoxyethyl substituent, contributing to its unique chemical properties. Its structural formula can be represented as follows:
Key Functional Groups
- Amino Group : Contributes to basicity and potential for hydrogen bonding.
- Methoxyethyl Group : Enhances lipophilicity, aiding in cellular penetration.
- Pyridine Ring : Provides aromatic stability and potential interactions with biological targets.
This compound has been shown to interact with various molecular targets, particularly enzymes and receptors involved in inflammatory processes and cancer cell proliferation. The compound may inhibit specific enzymes, leading to decreased levels of pro-inflammatory mediators such as prostaglandins.
Antiproliferative and Anti-inflammatory Effects
Research indicates that this compound exhibits antiproliferative effects on cancer cells, potentially through the inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that related compounds can reduce prostaglandin E2 (PGE2) levels significantly, suggesting a similar mechanism may be at play for this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyridine ring or the carboxamide group can significantly influence its efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-amino-N-(2-methoxyethyl)benzamide | Structure | Moderate anti-inflammatory |
| 4-amino-N-(2-methoxyethyl)-3-methylbenzamide | Structure | Strong COX inhibition |
| 4-amino-N-(2-methoxyethyl)-N-methylbenzamide | Structure | Potential anticancer activity |
The unique combination of the methoxyethyl group and the pyridine structure in this compound enhances its biological activity compared to other similar compounds .
Study 1: Inhibition of Prostaglandin Synthesis
A study demonstrated that derivatives of pyridine carboxamides significantly reduced PGE2 levels in vitro. The compound's structural features were linked to its ability to inhibit COX-2 activity, highlighting its therapeutic potential against inflammatory diseases .
Study 2: Antiparasitic Activity
Research on related compounds showed promising antiparasitic activities against Plasmodium falciparum, suggesting that modifications in the pyridine structure could lead to enhanced bioactivity against malaria .
Study 3: Cytotoxicity Assessment
In vitro cytotoxicity assessments indicated that while some derivatives exhibited low toxicity towards human cells (HEK293T), they effectively reduced pathogen viability at low concentrations, reinforcing the need for further investigations into their therapeutic window .
Q & A
Q. What are the key structural features of 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide, and how do they influence its reactivity?
The compound features a pyridine ring substituted with an amino group at position 4 and a carboxamide group at position 2. The carboxamide moiety includes a methoxyethyl chain and a methyl group, which enhance solubility in polar solvents and influence steric interactions during reactions. The amino group increases nucleophilicity, enabling participation in coupling or substitution reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
- Step 1: Formation of the pyridine-2-carboxamide core via coupling reactions (e.g., using 2-chloropyridine derivatives with amines under palladium catalysis) .
- Step 2: Introduction of the methoxyethyl-methylamine side chain via nucleophilic substitution or reductive amination .
- Step 3: Final functionalization of the pyridine ring (e.g., nitration followed by reduction to install the amino group) . Solvents like DMF or toluene and catalysts like triethylamine are critical for optimizing yields .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?
- 1H NMR: The methoxyethyl group’s singlet (~δ 3.3 ppm) and methyl group’s triplet (~δ 1.2 ppm) are diagnostic. Pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- IR: Stretching vibrations for the amide carbonyl (~1650 cm⁻¹) and amino group (~3350 cm⁻¹) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks ([M+H]+) and fragmentation patterns align with the expected molecular formula (C₁₁H₁₆N₃O₂) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) affect the regioselectivity of substitutions on the pyridine ring?
- Temperature: Higher temperatures (>80°C) favor electrophilic substitution at the amino group’s para position due to increased ring activation .
- Solvent: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields of the methoxyethyl side chain .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings at the pyridine’s 4-position with aryl boronic acids .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- By-Product Analysis: Use HPLC or LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) .
- Optimization via DOE: Design of Experiments (DOE) can isolate critical variables (e.g., catalyst loading, reaction time) to maximize yield .
- Alternative Routes: Compare methods like microwave-assisted synthesis (reduces side reactions) versus traditional reflux .
Q. How does the methoxyethyl group impact the compound’s physicochemical properties and biological activity?
- Solubility: The methoxyethyl chain increases hydrophilicity (logP ~1.2), improving aqueous solubility for in vitro assays .
- Bioavailability: The group enhances membrane permeability via hydrogen bonding with biological targets, as seen in analogous pyridinecarboxamides .
- Metabolic Stability: Methoxy groups resist oxidative metabolism, prolonging half-life in pharmacokinetic studies .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Docking Studies: Molecular docking (e.g., AutoDock Vina) models interactions with kinase domains or GPCRs, guided by the amino group’s hydrogen-bonding potential .
- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, highlighting key residues for mutagenesis studies .
Methodological Recommendations
Q. How to optimize purification of this compound from reaction mixtures?
- Column Chromatography: Use silica gel with a gradient eluent (hexane:ethyl acetate 3:1 to 1:2) to separate polar by-products .
- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (>98%) .
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
- HPLC: Monitor retention times and peak areas using a C18 column (λ = 254 nm) .
- DSC/TGA: Differential scanning calorimetry confirms consistent melting points and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
